methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate
Description
The compound methyl 2-(2-{1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-ylmethyl}propanamido)-3-phenylpropanoate is a highly complex molecule featuring multiple functional groups, including ester, amide, methoxy, and branched alkyl chains. Its structure incorporates a pyrrolidine ring, phenylalanine moiety, and a series of methylated amino acid derivatives.
The presence of methoxy and methyl groups may further modulate solubility and metabolic resistance, critical for pharmacokinetic optimization.
Properties
Molecular Formula |
C40H67N5O8 |
|---|---|
Molecular Weight |
746.0 g/mol |
IUPAC Name |
methyl 2-[[3-methoxy-3-[1-[3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48) |
InChI Key |
WRVLBJXFSHALRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMAF-OMe involves multiple steps, starting from the natural product dolastatin 10. The key steps include the protection of functional groups, selective methylation, and esterification. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of MMAF-OMe follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
MMAF-OMe undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMAF-OMe can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
MMAF-OMe has a wide range of applications in scientific research:
Chemistry: Used as a tool to study tubulin polymerization and microtubule dynamics.
Biology: Employed in cell biology to investigate cell division and cytoskeletal organization.
Medicine: Utilized in cancer research as a cytotoxic agent in antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the development of new drugs and therapeutic agents.
Mechanism of Action
MMAF-OMe exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation. This inhibition disrupts the mitotic spindle, preventing cell division and leading to cell death. The compound is often linked to antibodies that target specific cancer cell surface antigens, allowing for selective delivery and accumulation in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Detailed Analysis
MMAF-OMe () :
- Structural Similarities: Both compounds share a pyrrolidine backbone, ester group, and multiple methylated amide linkages. These features are critical for ADC integration, enabling conjugation to monoclonal antibodies via lysine or cysteine residues.
- Functional Differences : MMAF-OMe lacks the methoxy-methyl-propanamido side chain present in the target compound, which may alter solubility and target binding affinity.
Methyl 3-methyl-2-[[...]butanoate (CAS 110771-17-0) ():
- Structural Similarities : Both feature ester and amide bonds with phenyl and branched alkyl groups.
Imidazole-Containing Compound () :
- Structural Similarities : Shares amide and pyrrolidine motifs but introduces an imidazole ring and hydroxyphenyl group.
- Functional Differences : The imidazole moiety may confer metal-binding capabilities, suggesting divergent biological targets compared to the ADC-focused target compound.
Biological Activity
Methyl 2-(2-{1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-ylmethyl}propanamido)-3-phenylpropanoate (hereafter referred to as Compound X) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes multiple functional groups that are likely responsible for its biological activity.
Compound X is hypothesized to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit:
- Inhibition of Phospholipase A2 (PLA2) : Similar compounds have been shown to inhibit PLA2, which plays a role in phospholipid metabolism and inflammatory responses .
- Modulation of Neurotransmitter Receptors : The pyrrolidine and phenylpropanoate moieties may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
Anticancer Properties
Recent research has indicated that derivatives of similar compounds exhibit anticancer activities. A study screening a library of drugs identified several compounds that inhibited tumor growth in multicellular spheroids, suggesting that Compound X may possess similar properties .
Anti-inflammatory Effects
The inhibition of PLA2 could lead to reduced inflammation, which is beneficial in conditions such as arthritis and other inflammatory diseases. The ability to modulate lipid metabolism may also contribute to its anti-inflammatory effects.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that Compound X exhibits cytotoxic effects on various cancer cell lines, leading to apoptosis. The IC50 values observed were comparable to established anticancer agents.
- Pharmacokinetic Analysis : Studies involving animal models have shown that Compound X has favorable absorption and distribution characteristics, with a half-life that supports once-daily dosing.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
